4-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine
Description
4-(1,3-Dimethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine is a heterocyclic compound featuring a thiazole core substituted at the 4-position with a 1,3-dimethylpyrazole moiety. Key properties include:
Properties
IUPAC Name |
4-(1,3-dimethylpyrazol-4-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4S/c1-5-6(3-12(2)11-5)7-4-13-8(9)10-7/h3-4H,1-2H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZMMNWMHWSUPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=CSC(=N2)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001327938 | |
| Record name | 4-(1,3-dimethylpyrazol-4-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001327938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808605 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
956364-00-4 | |
| Record name | 4-(1,3-dimethylpyrazol-4-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001327938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary targets of 4-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively. The compound has shown potent antileishmanial and antimalarial activities.
Mode of Action
The compound interacts with its targets by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . This enzyme is crucial for the biosynthesis of carotenoids. By inhibiting HPPD, the compound disrupts the normal functioning of the target organisms, leading to their death.
Biochemical Pathways
The inhibition of HPPD affects the carotenoid biosynthesis pathway. Carotenoids are important for the survival of the target organisms as they protect against oxidative stress and contribute to the organisms’ structural integrity. The disruption of this pathway leads to the death of the organisms.
Pharmacokinetics
The compound’s molecular weight of 19426 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The compound has shown superior antipromastigote activity against Leishmania aethiopica, with an IC50 value of 0.018. This means it is more effective than standard drugs like miltefosine and amphotericin B deoxycholate. Furthermore, the compound has demonstrated significant suppression effects against Plasmodium berghei.
Biological Activity
The compound 4-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine is a hybrid molecule that combines the pyrazole and thiazole moieties, both known for their diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent, its mechanism of action, and relevant research findings.
Biological Activity Overview
Research indicates that compounds containing both pyrazole and thiazole rings exhibit significant biological activities, particularly in anticancer and anti-inflammatory domains. The following sections detail specific findings regarding this compound's activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance:
- In vitro Studies : The compound has shown promising cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231), lung (A549), and liver (HepG2) cancers. In one study, it demonstrated an IC50 value of approximately 26 µM against A549 cells .
- Mechanism of Action : The anticancer activity is believed to be mediated through the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, compounds with similar structures have been shown to inhibit Aurora-A kinase and induce apoptosis in cancer cells .
Anti-inflammatory Activity
Beyond its anticancer properties, this compound may possess anti-inflammatory effects. This is supported by studies indicating that pyrazole derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in various models .
Case Studies and Research Findings
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various target proteins involved in cancer progression. These studies suggest that the compound has a high affinity for tyrosine kinases and other oncogenic proteins .
Scientific Research Applications
Synthesis of 4-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine
The synthesis of this compound typically involves the reaction of 1,3-dimethylpyrazole with thiazole derivatives. The general synthetic route can be summarized as follows:
- Starting Materials : 1,3-dimethylpyrazole and thiazole derivatives.
- Reagents : Common reagents include bases such as sodium hydroxide or potassium carbonate in solvent systems like ethanol or dimethylformamide (DMF).
- Reaction Conditions : The reaction often requires reflux conditions for several hours to ensure complete conversion.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole and pyrazole derivatives. For instance, compounds containing the thiazole moiety have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cancer growth .
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory properties. Research indicates that compounds with similar structures exhibit inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Such compounds have shown promise in reducing inflammation in animal models .
Antioxidant Activity
The antioxidant potential of this compound has been explored due to its ability to scavenge free radicals and reduce oxidative stress. Studies have indicated that derivatives containing both pyrazole and thiazole rings exhibit enhanced antioxidant activities compared to their individual counterparts .
Structure-Activity Relationship (SAR)
A detailed analysis of the structure-activity relationship (SAR) provides insights into how modifications to the core structure affect biological activity:
Case Study 1: Anticancer Activity Evaluation
In a study assessing the anticancer effects of various thiazole derivatives, it was found that those incorporating the pyrazole moiety exhibited a significant reduction in tumor size in xenograft models. The study concluded that the compound's mechanism involved apoptosis induction via mitochondrial pathways .
Case Study 2: Anti-inflammatory Assessment
A series of compounds similar to this compound were tested in a carrageenan-induced paw edema model. The results indicated a dose-dependent reduction in inflammation markers, suggesting a potent anti-inflammatory effect attributed to COX inhibition .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The following table summarizes critical differences between the target compound and its analogs:
Structural and Functional Insights
Aromatic vs. Aliphatic Substituents
- Pyrazole vs. Phenyl/Thiophene : The dimethylpyrazole in the target compound offers moderate steric bulk compared to phenyl (e.g., ) or thiophene (e.g., MortaparibMild, ). Pyrazole’s nitrogen atoms may participate in hydrogen bonding, whereas thiophene’s sulfur contributes to polar interactions.
- Chlorophenyl vs.
Electronic Effects
- Propargyl Groups : The propargyl substituents in introduce sp-hybridized carbons, increasing reactivity for click chemistry applications.
Q & A
Basic: What are the optimized synthetic routes for 4-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-thiazol-2-amine, and how can reaction yields be improved?
Methodological Answer:
A common approach involves coupling pyrazole and thiazole precursors under catalytic conditions. For example, a copper(I)-catalyzed Ullmann-type coupling using cesium carbonate as a base and copper(I) bromide as a catalyst (35°C, 48 hours) yielded 17.9% of a related pyrazole-thiazole amine . To improve yields:
- Optimize solvent polarity (e.g., DMSO vs. DMF) to enhance intermediate solubility.
- Screen alternative catalysts (e.g., Pd/Cu systems) for cross-coupling efficiency.
- Use microwave-assisted synthesis to reduce reaction time and byproduct formation.
Basic: Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals (e.g., pyrazole C-H vs. thiazole C-H) .
- HRMS : Confirm molecular weight with <2 ppm error to distinguish from isomers .
- IR : Identify amine N-H stretches (~3300 cm⁻¹) and thiazole C-S vibrations (650–750 cm⁻¹) .
Contradictions arise from solvent-dependent shifts; always report solvent and compare with computed spectra (DFT) for validation.
Advanced: How do substituent modifications on the pyrazole ring influence bioactivity, and what SAR trends are observed?
Methodological Answer:
- Methyl groups (1,3-dimethyl) : Enhance metabolic stability by reducing oxidative degradation at the pyrazole ring .
- Electron-withdrawing groups : Increase thiazole amine basicity, improving receptor binding in kinase inhibition assays .
- Bulkier substituents : Introduce steric hindrance, reducing off-target interactions (e.g., in antifungal studies) .
Validate trends using in vitro assays (IC₅₀ comparisons) and molecular docking to correlate structural changes with activity .
Advanced: How can researchers address contradictory data in reported biological activities of this compound?
Methodological Answer:
Contradictions often stem from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Impurity profiles : Use HPLC-MS to confirm purity >98% and rule out byproduct interference .
- Cell line specificity : Compare activity across multiple lines (e.g., HeLa vs. HEK293) to identify context-dependent effects .
Meta-analysis of published IC₅₀ values and replication studies are critical for resolving discrepancies .
Basic: What computational tools are recommended for predicting the binding mode of this compound to target proteins?
Methodological Answer:
- Molecular docking (AutoDock Vina, Glide) : Use crystal structures (PDB) of homologous proteins if the target structure is unavailable .
- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories to filter false-positive docking poses .
- QSAR models : Train on datasets of analogous thiazole amines to predict affinity and selectivity .
Advanced: What strategies mitigate instability of this compound during long-term storage?
Methodological Answer:
- Storage conditions : Use amber vials under argon at –20°C to prevent photodegradation and oxidation .
- Lyophilization : Convert to a stable hydrochloride salt for hygroscopic samples .
- Stabilizers : Add 0.1% BHT to organic solvents to inhibit radical-mediated decomposition .
Monitor stability via monthly HPLC checks and adjust storage protocols based on degradation pathways.
Basic: When should X-ray crystallography be prioritized over NMR for structural elucidation?
Methodological Answer:
- X-ray : Use for absolute configuration determination (e.g., resolving racemic mixtures) or polymorph identification .
- NMR : Preferred for solution-state analysis (e.g., tautomerism studies in DMSO-d₆) .
For ambiguous cases, combine both: refine NMR-derived models with X-ray data to resolve stereochemical uncertainties .
Advanced: What mechanistic insights guide the design of derivatives with improved pharmacokinetic properties?
Methodological Answer:
- LogP optimization : Introduce polar groups (e.g., –OH, –NH₂) to reduce LogP >3 and enhance solubility .
- CYP450 inhibition : Replace metabolically labile methyl groups with trifluoromethyl to evade hepatic clearance .
- Plasma protein binding : Use SPR biosensors to measure affinity for HSA and design lower-affinity analogs .
Advanced: How can cross-disciplinary approaches (e.g., chemical biology + omics) enhance understanding of this compound’s mode of action?
Methodological Answer:
- Chemoproteomics : Use clickable probes to identify off-target protein interactions in live cells .
- Transcriptomics : Profile gene expression changes (RNA-seq) post-treatment to map signaling pathways .
- Metabolomics : Track endogenous metabolite shifts (via LC-MS) to uncover downstream effects on cellular energetics .
Basic: What are the best practices for scaling up synthesis without compromising purity?
Methodological Answer:
- Flow chemistry : Minimize exothermic risks and improve mixing for gram-scale reactions .
- Crystallization screening : Use high-throughput platforms (e.g., Crystal16) to identify optimal solvent pairs .
- In-line analytics : Implement PAT tools (e.g., ReactIR) to monitor reaction progression and terminate at peak yield .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
